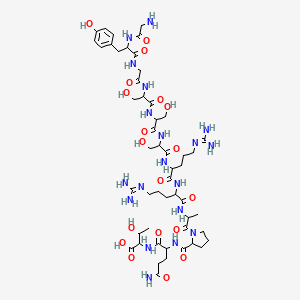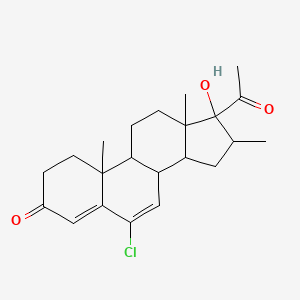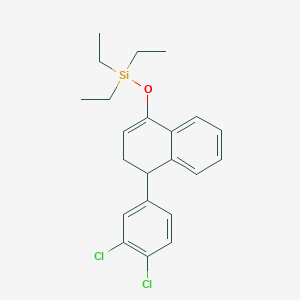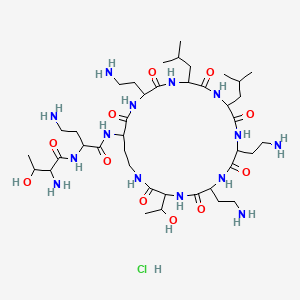![molecular formula C27H41N5O2 B12290838 tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-méthyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[321]oct-8-yl]-1-phényl-1-propanamine est un composé organique complexe qui présente un cycle triazole, une structure bicyclique et un groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-méthyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phényl-1-propanamine implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cycloaddition entre un azide et un alcyne.
Formation de la structure bicyclique : La structure exo-8-azabicyclo[3.2.1]octane est souvent formée par une réaction de Diels-Alder.
Réactions de couplage : Le triazole et les structures bicycliques sont ensuite couplés avec le groupe phényle et la chaîne propanamine.
Protection Boc : La dernière étape implique la protection du groupe amine avec un groupe tert-butoxycarbonyle (Boc).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
La N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-méthyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phényl-1-propanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle triazole ou la structure bicyclique.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe phényle ou du cycle triazole.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amine.
Applications de la recherche scientifique
La N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-méthyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[32
Chimie : Utilisé comme élément constitutif pour des molécules plus complexes.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques.
Médecine : Utilisation potentielle comme candidat médicament ou outil pharmacologique.
Industrie : Applications possibles dans la synthèse de produits chimiques spécialisés.
Applications De Recherche Scientifique
N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[32
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a drug candidate or a pharmacological tool.
Industry: Possible applications in the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de la N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-méthyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phényl-1-propanamine dépendrait de sa cible biologique spécifique. Généralement, il pourrait interagir avec des enzymes, des récepteurs ou d’autres protéines, en modulant leur activité par le biais d’interactions de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Boc-(1S)-3-[3-(3-méthyl-5-phényl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phényl-1-propanamine
- N-Boc-(1S)-3-[3-(3-éthyl-5-méthyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phényl-1-propanamine
Unicité
L’unicité de la N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-méthyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phényl-1-propanamine réside dans son motif de substitution spécifique et son marquage isotopique, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C27H41N5O2 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
tert-butyl N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33) |
Clé InChI |
RFEKTEIXVDWMKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)


![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)




